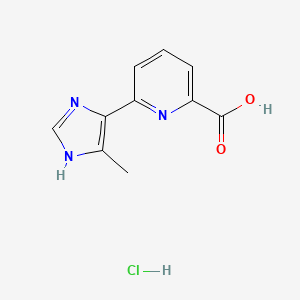![molecular formula C21H19N5O5 B2480599 3,4,5-triméthoxy-N-(4-oxo-1-phényl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-42-2](/img/structure/B2480599.png)
3,4,5-triméthoxy-N-(4-oxo-1-phényl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule with significant potential in various scientific fields. It belongs to a class of compounds known as pyrazolopyrimidines, characterized by their fused pyrazole and pyrimidine rings. This unique structure endows it with intriguing chemical and biological properties that are the subject of ongoing research.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide finds applications in:
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For studying molecular interactions and cellular pathways.
Medicine: Potentially as a therapeutic agent or a tool for drug discovery.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with a variety of biological targets, including enzymes, receptors, and other proteins.
Mode of Action
The exact mode of action of the compound is currently unknown. It’s known that pyrazolopyridines can deactivate radicals by two major mechanisms: the hydrogen atom transfer (hat) and single electron transfer (set) mechanism . These mechanisms suggest that the compound may act as an antioxidant, neutralizing harmful free radicals in the body.
Pharmacokinetics
The compound’s molecular weight of 2112576 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may decompose under high temperatures and light exposure . Therefore, it should be stored in a cool, dark place to maintain its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. Initial steps often include the formation of the pyrazolopyrimidine core, followed by functionalization with methoxy groups and subsequent coupling with benzamide. Specific reagents, solvents, and catalysts are employed at each stage to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized using continuous flow reactors or large-scale batch processes. This involves rigorous control of temperature, pressure, and reagent addition to maximize efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically employed to modify the functional groups and enhance the compound's properties.
Common Reagents and Conditions:
Oxidation: Using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employing hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles depending on the desired modification.
Major Products: The primary products of these reactions often retain the core pyrazolopyrimidine structure while exhibiting altered physicochemical properties that can enhance their utility in research or industry.
Comparaison Avec Des Composés Similaires
Compared to other pyrazolopyrimidines, 3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its unique combination of methoxy and benzamide functionalities. This structural uniqueness confers distinct properties and potential advantages in various applications.
Similar Compounds Include:
3,4,5-trimethoxy-N-(3-nitro-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
3,4,5-trimethoxy-N-(3-amino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
3,4,5-trimethoxy-N-(3-chloro-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-16-9-13(10-17(30-2)18(16)31-3)20(27)24-25-12-22-19-15(21(25)28)11-23-26(19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQNEEWBEAAURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
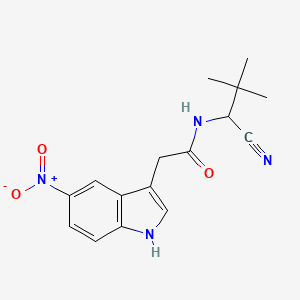
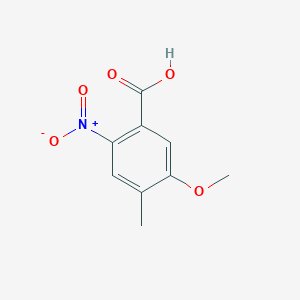
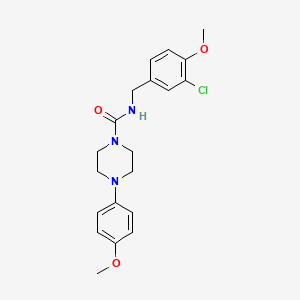
![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2480524.png)

![3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID](/img/structure/B2480528.png)
![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)
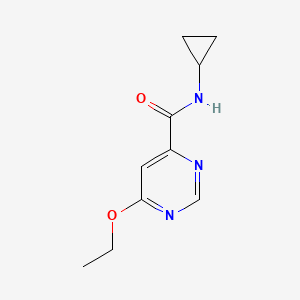
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)

